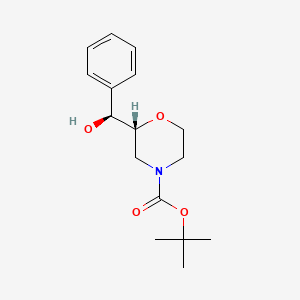

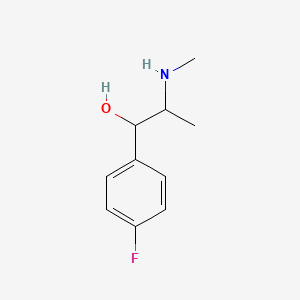

![molecular formula C₁₂H₁₄O₄ B1146031 [4-(2-Ethoxy-2-oxoethyl)phenyl]acetate CAS No. 113520-36-8](/img/structure/B1146031.png)

[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4−(2−Ethoxy−2−oxoethyl)phenyl]acetate, due to its structural complexity, serves as a key intermediate in organic synthesis. Its derivates and related compounds have been explored for various applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to [4−(2−Ethoxy−2−oxoethyl)phenyl]acetate involves multiple steps, including condensation, cyclization, and etherification reactions. A study demonstrated the facile synthesis of a depside derivative through a simple approach, yielding high purity and crystallinity, indicating the efficiency of synthetic strategies for such compounds (Lv et al., 2009).

Molecular Structure Analysis

Crystal structure and molecular analyses have provided insights into the conformation, bond lengths, and angles, essential for understanding the chemical reactivity and properties of the compound. For instance, the crystal structure of a related ethyl derivative has been analyzed, revealing its three-dimensional network structure stabilized by weak hydrogen bonds and π–π interactions (Baba et al., 2019).

Chemical Reactions and Properties

The reactivity of [4−(2−Ethoxy−2−oxoethyl)phenyl]acetate derivatives towards different chemical reactions, such as the Lossen rearrangement and Knoevenagel condensation, showcases the compound's versatility in organic synthesis. These reactions enable the formation of various heterocyclic compounds and serve as a foundation for further chemical modifications (Thalluri et al., 2014).

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

Research has delved into the crystal structure and Hirshfeld surface analysis of compounds containing the ethoxy-oxoethyl moiety. For instance, Filali Baba et al. (2019) investigated the crystal structure of a compound with a similar functional group, highlighting the significance of weak hydrogen bonds and π–π interactions in stabilizing the structure. This study emphasizes the role of these interactions in the crystalline arrangement of organic compounds (Filali Baba et al., 2019).

Synthesis and Antibacterial Activity

Lv et al. (2009) synthesized a series of depsides, reporting their antibacterial activities against various bacterial strains. This research demonstrates the potential of ethoxy-oxoethyl compounds in contributing to the development of new antibacterial agents (Lv et al., 2009).

Corrosion Inhibition

A theoretical study by Zarrouk et al. (2014) on quinoxalines as corrosion inhibitors for copper in nitric acid media utilized quantum chemical calculations. This study underscores the relevance of compounds with ethoxy-oxoethyl groups in developing materials with improved corrosion resistance (Zarrouk et al., 2014).

Organic Synthesis and Characterization

Research on the synthesis, characterization, and reaction mechanisms of organic compounds bearing the ethoxy-oxoethyl group or its derivatives has been significant. For example, the synthesis and characterization of novel depsides by Lv et al. (2009) and the exploration of multistep reactions leading to complex organic structures by Yavari et al. (2005) highlight the versatility of these compounds in organic synthesis (Lv et al., 2009; Yavari et al., 2005).

Impurity Identification in Drug Synthesis

Identifying and characterizing impurities in drug synthesis is crucial for pharmaceutical quality control. Kancherla et al. (2018) demonstrated this by isolating and characterizing novel impurities in Repaglinide, showcasing the importance of detailed chemical analysis in ensuring drug safety and efficacy (Kancherla et al., 2018).

properties

IUPAC Name |

2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-16-12(15)8-10-5-3-9(4-6-10)7-11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPODNJJKNPQDP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)CC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13O4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70765134 |

Source

|

| Record name | [4-(2-Ethoxy-2-oxoethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70765134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113520-36-8 |

Source

|

| Record name | [4-(2-Ethoxy-2-oxoethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70765134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

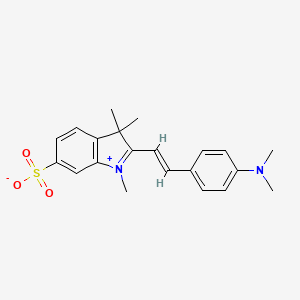

![(-)-BIS[1-[(1/'S,2/'S,5/'R)-2/'-I-PROPYL-5/'-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE](/img/no-structure.png)

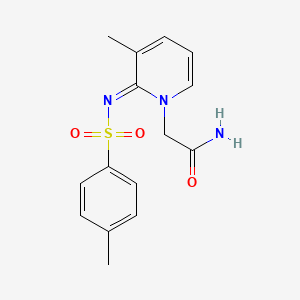

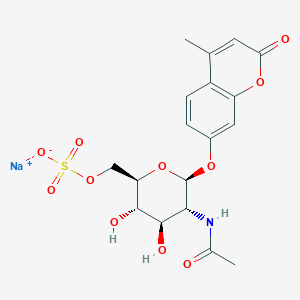

![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)

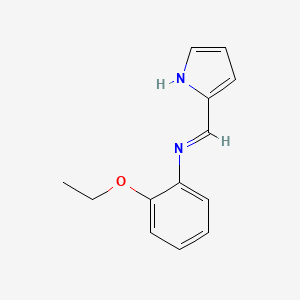

![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)